molecular formula C21H16N4O3S2 B3312696 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 946327-51-1

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B3312696
CAS No.: 946327-51-1
M. Wt: 436.5 g/mol
InChI Key: RMUMYIODSCKUHL-UHFFFAOYSA-N
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Description

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule incorporates several privileged structures, including a thiazole ring and an indole moiety, which are frequently found in bioactive molecules and pharmaceuticals . The presence of these subunits suggests potential for diverse biological activity. Compounds featuring thiazole and indole scaffolds are extensively investigated in drug discovery for their potential as enzyme inhibitors . The specific structural features of this molecule, particularly the combination of a thioether linkage and an oxoacetamide group, make it a valuable intermediate for researchers exploring structure-activity relationships (SAR), synthesizing novel derivative libraries, and screening for new therapeutic agents. It is strictly intended for use in laboratory research settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S2/c22-16(26)11-29-21-24-17(12-6-2-1-3-7-12)20(30-21)25-19(28)18(27)14-10-23-15-9-5-4-8-13(14)15/h1-10,23H,11H2,(H2,22,26)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUMYIODSCKUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)N)NC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound with a unique structural composition that includes a thiazole ring, an indole moiety, and an amide functional group. Its molecular formula is C21H16N4O3S2C_{21}H_{16}N_{4}O_{3}S_{2} with a molecular weight of approximately 436.5 g/mol . This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly against various cancer cell lines and other therapeutic targets.

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer activity. For instance, thiazole derivatives are known to possess cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) . The presence of the thiazole moiety is crucial for enhancing the cytotoxicity of these compounds.

Case Studies

  • Evren et al. (2019) : This study developed novel thiazole derivatives and tested their activity against NIH/3T3 and A549 cell lines. One compound demonstrated strong selectivity against both cell lines, indicating that modifications in the thiazole structure can lead to enhanced anticancer properties .
  • Molecular Docking Studies : Molecular docking simulations have shown that similar compounds interact effectively with key proteins involved in tumorigenesis, such as Bcl-2, which is known for its role in apoptosis regulation .

The anticancer activity of this compound may involve:

  • Inhibition of DNA and RNA Synthesis : Compounds containing the thiazole ring have been reported to inhibit nucleic acid synthesis without affecting protein synthesis, making them potential candidates for targeted cancer therapies .
  • Interaction with Key Kinases : The heteroatoms within the thiazole structure can form interactions with biological targets involved in cell proliferation and survival pathways .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that specific substitutions on the thiazole and indole rings can significantly influence its biological activity. For example:

CompoundStructure HighlightsBiological Activity
N-(5-methylthiazol-2-yl)-acetamideMethyl group on thiazoleAntimicrobial
N-(4-methylthiazol-5-yloxy)acetamideEther linkage instead of thioetherAnticancer
N-(5-bromo-thiazolyl)benzamideBromine substitution on thiazoleAntitumor

This table illustrates how variations in substituents can alter the biological profile of similar compounds, emphasizing the importance of SAR studies in drug development .

Comparison with Similar Compounds

Thioxothiazolidinyl-Acetamide Derivatives ()

Compounds such as N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide (Ev1) and 2-{[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]amino}-N-phenyl-2-thioxoacetamide (Ev5, compound 10) share the thiazolidinone or thiazole backbone with the target compound. Key differences include:

  • Substituents: The target compound’s 4-phenyl and 2-(2-amino-2-oxoethyl)thio groups contrast with the benzylidene or indolylmethylene substituents in Ev5.
  • Bioactivity: Ev5 compounds showed moderate cytotoxicity (IC50 ~10–20 μM in cancer cell lines), while the target’s amino-oxoethyl thio group may enhance solubility or target binding .
  • Synthesis: Yields for thiazolidinone derivatives in Ev1 ranged from 53–90%, comparable to typical thiazole syntheses. The target’s thioether linkage likely requires specific coupling agents (e.g., thiourea derivatives) under controlled conditions .

Table 1: Comparison of Thiazole/Thiazolidinone Derivatives

Compound Core Structure Key Substituents Bioactivity (IC50) Yield
Target Compound Thiazole 4-Ph, 2-(2-amino-2-oxoethyl)thio Not reported
Ev5, Compound 10 Thiazolidinone 5-Indolylmethylene Cytotoxic (e.g., ~10 μM) 83%
Ev1, N-allyl-3-benzyl derivative Thiazolidinone 3-Benzyl, N-allyl Urease inhibition 65–90%

Indole-Containing Acetamide Derivatives

Adamantane-Indole Acetamides ()

N-substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (Ev2) feature a bulky adamantane group linked to the indole. Compound 5r demonstrated potent anti-HepG2 activity (IC50 = 10.56 μM) via caspase-8-dependent apoptosis.

D-24851 ()

D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid) is a microtubule inhibitor with an indole-glyoxylamide structure. While both compounds share an indole-acetamide motif, D-24851’s chlorobenzyl and pyridinyl groups confer distinct pharmacokinetics (oral bioavailability) and resistance profiles (active against multidrug-resistant cells). The target’s thiazole ring may instead target kinases or oxidoreductases .

Table 2: Indole-Acetamide Derivatives

Compound Key Features Mechanism Bioactivity
Target Compound Thiazole, phenyl, thioether Not reported
Ev2, Compound 5r Adamantane, caspase-8 activation Apoptosis inducer IC50 = 10.56 μM (HepG2)
D-24851 (Ev7) Chlorobenzyl, pyridinyl Microtubule destabilization In vivo tumor regression

Antimicrobial Indole Derivatives ()

8,9-Dihydrocoscinamide B (N-(2-(1H-Indol-3-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide) (Ev6) lacks the thiazole and thioether groups but shares the 2-oxoacetamide-indole motif. It exhibited antimicrobial activity against S. aureus and ESKAPE pathogens, suggesting the indole-oxoacetamide framework has broad bioactivity. The target’s thiazole may redirect activity toward eukaryotic targets (e.g., cancer cells) .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The compound’s synthesis involves multi-step reactions, typically starting with the formation of the thiazole core. A common approach includes:

  • Thiazole ring formation : Reacting thiourea derivatives with α-halo ketones under reflux in acetic acid .
  • Indole integration : Condensation of 3-formylindole derivatives with thiazole intermediates using sodium acetate as a catalyst .
  • Acetamide functionalization : Coupling the thiazole-indole intermediate with chloroacetyl chloride or maleimide derivatives in glacial acetic acid . Optimization : Control of pH (5–7), temperature (reflux at 80–100°C), and stoichiometric ratios (1:1.1 for indole-thiazole coupling) is critical. TLC monitoring and recrystallization from DMF/acetic acid mixtures enhance purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

  • Spectroscopic methods :
  • ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm for indole and phenyl groups) and carbonyl signals (δ 165–175 ppm) .
  • IR spectroscopy to confirm thioamide (C=S, ~1200 cm⁻¹) and oxoacetamide (C=O, ~1700 cm⁻¹) bonds .
    • X-ray crystallography for absolute configuration determination, particularly for resolving stereochemical ambiguities in the thiazole-indole junction .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected downfield shifts in NMR) be resolved during structural analysis?

Discrepancies may arise from tautomerism (e.g., thione-thiol equilibria in the thiazole ring) or solvent-induced shifts. To address this:

  • Perform variable-temperature NMR to observe dynamic equilibria .
  • Compare experimental data with computational predictions (DFT calculations) for tautomeric forms .
  • Use deuterated solvents with varying polarities (DMSO-d₆ vs. CDCl₃) to assess solvent effects on chemical shifts .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

  • Molecular docking : Screen against targets like DNA topoisomerases or kinase domains using software (AutoDock Vina), focusing on interactions between the indole moiety and hydrophobic binding pockets .
  • Enzyme inhibition assays : Test activity against COX-2 or β-lactamases, monitoring IC₅₀ values via fluorometric assays .
  • Metabolic stability studies : Use liver microsomes to assess CYP450-mediated degradation, with LC-MS quantification of parent compound and metabolites .

Q. How can contradictory bioactivity results (e.g., varying IC₅₀ values across studies) be reconciled?

Potential causes include differences in:

  • Assay conditions (pH, temperature, or reducing agents affecting thiol-disulfide equilibria) .
  • Cell lines (e.g., HeLa vs. HEK293 may express varying levels of target proteins) .
  • Compound purity : Impurities from incomplete recrystallization (e.g., residual acetic acid) can skew results. Validate purity via HPLC (>95%) before bioassays .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Thiazole formationThiourea, chloroacetic acid, reflux (3–5 h)65–75
Indole coupling3-formylindole, NaOAc, acetic acid, 5 h70–80
Acetamide functionalizationChloroacetyl chloride, TEA, reflux60–70

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeResolution MethodReference
Tautomerism in thiazole ringVT-NMR, DFT calculations
Solvent-induced NMR shiftsMulti-solvent analysis (DMSO-d₆ vs. CDCl₃)
Bioactivity variabilityStandardize cell lines and assay protocols

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 2
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

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